N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-17-11-14(6-7-15(17)22-9-3-2-4-19(22)23)21-20(24)13-5-8-16-18(10-13)27-12-26-16/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVVDKCZUMQSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure has been developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .
Chemical Reactions Analysis
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and iron powder for reduction . The major products formed from these reactions are lactams and other intermediates essential for the synthesis of the final compound .
Scientific Research Applications
Anticancer Potential
Research indicates that N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its efficacy against breast and lung cancer cells, suggesting a promising role in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. It may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property positions it as a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease .
Organic Synthesis Intermediate
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced biological activities. This aspect is particularly valuable in pharmaceutical research where structural variations can lead to improved efficacy and reduced side effects .
Drug Development
The compound's structural features make it a suitable candidate for drug development processes. It can be utilized in the design of novel pharmaceuticals targeting specific biological pathways associated with diseases such as cancer and infections. The ongoing research into its pharmacokinetics and bioavailability will further elucidate its potential as a therapeutic agent .
Case Study 1: Anticancer Activity Assessment
A study conducted on the anticancer effects of this compound involved treating various cancer cell lines with different concentrations of the compound. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Efficacy Evaluation
In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results revealed that it exhibited significant antibacterial activity, particularly against resistant strains, highlighting its potential use in treating infections caused by multidrug-resistant organisms.
Mechanism of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide acts as a competitive inhibitor of FXa. It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the coagulation cascade . This inhibition reduces thrombin generation and indirectly inhibits platelet aggregation .
Comparison with Similar Compounds
Key Research Findings:
Substituent Impact :
- Electron-withdrawing groups (e.g., chloro in tulmimetostat) enhance anticancer activity .
- Heterocyclic moieties (e.g., thiazole in 5bb) improve binding specificity .
Therapeutic Potential: Benzodioxole carboxamides are versatile scaffolds for oncology (tulmimetostat) and infectious diseases (5bb) .
Synthetic Challenges :
- Complex substituents (e.g., cyclohexyl-azetidine in tulmimetostat) require advanced synthetic routes, reducing scalability .
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and associated research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzodioxole moiety, which is known for its diverse biological properties. The molecular formula is with a molecular weight of approximately 342.39 g/mol. The presence of the methoxy and oxopiperidinyl groups contributes to its unique chemical reactivity and biological profile.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The oxopiperidinyl group can enhance binding affinity to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. For instance, derivatives of similar compounds have shown promise in targeting various cancer cell lines.
- Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in preclinical models, which could be beneficial for conditions such as arthritis or other inflammatory diseases.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, suggesting that it may be useful in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Study :
A study conducted by Redda et al. (2009) found that derivatives of tetrahydropyridine showed significant anticancer activity against various human cancer cell lines. The incorporation of the benzodioxole structure was noted to enhance this activity significantly . -
Inflammation Model :
In a model of induced inflammation, compounds structurally related to this compound demonstrated a marked decrease in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases . -
Neuroprotection :
Research exploring the neuroprotective effects highlighted that similar compounds could reduce oxidative stress markers in neuronal cells, suggesting that this compound might also offer neuroprotective benefits .
Q & A
Q. Advanced Research Focus
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the amide bond) .
- pH Stability : Test solubility and stability in buffers (pH 1–10) to simulate gastrointestinal or physiological conditions. Use LC-MS to detect pH-dependent degradation .
- Long-Term Storage : Store lyophilized samples at -20°C with desiccants. Compare stability in solution (DMSO) vs. solid state .
What computational methods support structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Docking Simulations : Model interactions with potential targets (e.g., kinases or GPCRs) using AutoDock Vina. The benzodioxole moiety may engage in π-π stacking with aromatic residues .
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using Hammett constants or molecular descriptors .
- ADMET Prediction : Tools like SwissADME predict logP, bioavailability, and CYP450 interactions based on the compound’s hydrophobicity and H-bond donors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
